molecular formula C20H24N2O2 B6641318 2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone

2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone

Cat. No.: B6641318
M. Wt: 324.4 g/mol
InChI Key: XKFQPMPTGPVGNV-UHFFFAOYSA-N
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Description

2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone typically involves multiple steps, starting with the formation of the pyrrolidinyl ring One common approach is the reaction of 2-phenylethanol with a suitable amine under controlled conditions to form the intermediate pyrrolidinyl compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or sulfonates.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone may exhibit bioactive properties, potentially interacting with biological targets and pathways.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its structural similarity to known bioactive molecules suggests it may have applications in drug development.

Industry: Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone exerts its effects involves interactions with specific molecular targets. The amino group and phenylethyl moiety may play crucial roles in binding to receptors or enzymes, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol

  • 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methyl-1-propanol

  • 2-Aminoethanol bearing a phenyl substituent at the 1-position

Uniqueness: Compared to these similar compounds, 2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone stands out due to its pyrrolidinyl ring, which adds an additional layer of complexity and potential functionality.

Properties

IUPAC Name

2-amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c21-19(16-10-5-2-6-11-16)20(24)22-13-7-12-17(22)14-18(23)15-8-3-1-4-9-15/h1-6,8-11,17-19,23H,7,12-14,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFQPMPTGPVGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(C2=CC=CC=C2)N)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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